molecular formula C16H19NO4S2 B2424513 1-((2-Hydroxy-2,2-di(thiophen-2-yl)ethyl)amino)-2-methyl-1-oxopropan-2-yl acetate CAS No. 2034265-04-6

1-((2-Hydroxy-2,2-di(thiophen-2-yl)ethyl)amino)-2-methyl-1-oxopropan-2-yl acetate

Cat. No.: B2424513
CAS No.: 2034265-04-6
M. Wt: 353.45
InChI Key: ONGRBQRTNFFJRN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound is a complex organic molecule with multiple functional groups, including hydroxy, amino, and acetate groups. It also contains thiophene rings .


Synthesis Analysis

While specific synthesis methods for this compound were not found, related compounds such as 2-Hydroxy-2,2-di (2-thienyl)acetic acid and Ethyl 2-hydroxy-2,2-di(thiophen-2-yl)acetate have been synthesized and studied. The synthesis of these compounds could potentially provide insights into the synthesis of the requested compound.

Scientific Research Applications

Synthesis and Chemical Properties

  • Preparation through Grignard Reaction : This chemical has been prepared using 2-bromothiophene as a raw material, treated with Grignard reagent and dimethyl oxalate. This synthesis method is important for creating drug intermediates and can be incorporated into undergraduate organic chemistry experiments, enhancing student interest in scientific research and experimental skills (W. Min, 2015).

Pharmacological Research

  • Microwave Assisted Synthesis and Pharmacological Activities : A series of compounds related to this chemical were synthesized and showed significant anti-inflammatory, analgesic, and antioxidant activities. These activities are comparable to standard drugs like indomethacin and aspirin. Molecular docking studies also support their potential binding modes on cyclooxygenase-1 (COX-1) and COX-2 enzymes (M. Attimarad, M. Khedr, & Bandar E. Aldhubiab, 2017).

Applications in Cognitive Enhancement

  • Use in the Synthesis of Cognitive Enhancer T-588 : This chemical has been used in the catalytic asymmetric hydrogenation process for synthesizing a key intermediate in the production of T-588, a cognitive enhancer. Its high enantiomeric excess after recrystallization makes it a valuable intermediate (Xiaoming Li et al., 2011).

Antimicrobial Research

  • Antimicrobial Evaluation of Related Derivatives : Compounds synthesized using similar methods showed antimicrobial activity against various bacteria and yeast fungi, highlighting the potential for use in treating infections (Y. Ünver, Esra Düğdü, K. Sancak, & M. Er, 2008).

Applications in Material Science

  • Synthesis for Industrial Applications : Derivatives of this compound have been synthesized for industrial applications. The synthesis process and characterizations, including NMR and IR studies, indicate potential uses in photoelectronic devices due to their structural and optical properties (S. Shafi, R. Rajesh, & S. Senthilkumar, 2021).

Properties

IUPAC Name

[1-[(2-hydroxy-2,2-dithiophen-2-ylethyl)amino]-2-methyl-1-oxopropan-2-yl] acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19NO4S2/c1-11(18)21-15(2,3)14(19)17-10-16(20,12-6-4-8-22-12)13-7-5-9-23-13/h4-9,20H,10H2,1-3H3,(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONGRBQRTNFFJRN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC(C)(C)C(=O)NCC(C1=CC=CS1)(C2=CC=CS2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19NO4S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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